2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol
Overview
Description
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H12F3NO and its molecular weight is 183.17 g/mol. The purity is usually 95%.
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Biological Activity
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C7H12F3N
- Molecular Weight : 179.17 g/mol
- CAS Number : 266337-25-1
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Modulation : The compound exhibits affinity for certain neurotransmitter receptors, potentially influencing neurotransmission and neuropharmacological responses.
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in metabolic pathways, affecting the pharmacokinetics of co-administered drugs.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit antimicrobial properties, which may extend to this compound.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including those structurally similar to this compound. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological effects highlighted that compounds with trifluoromethyl groups demonstrate enhanced receptor binding affinity. This suggests that this compound could modulate neurotransmitter systems effectively.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-1-2-11(5-6)3-4-12/h6,12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIODFTUCSVNKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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